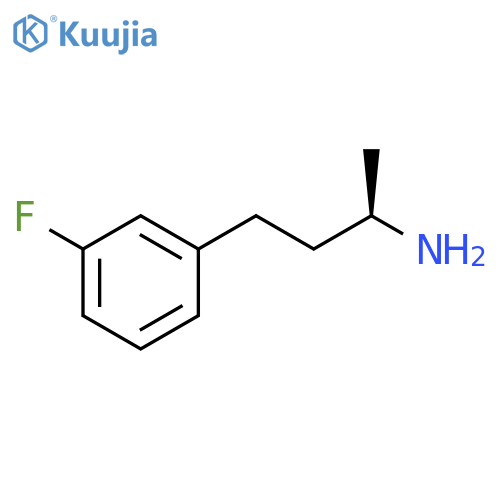Cas no 1315055-16-3 ((2R)-4-(3-fluorophenyl)butan-2-amine)

1315055-16-3 structure
商品名:(2R)-4-(3-fluorophenyl)butan-2-amine
(2R)-4-(3-fluorophenyl)butan-2-amine 化学的及び物理的性質
名前と識別子
-
- (2R)-4-(3-fluorophenyl)butan-2-amine
- EN300-1848841
- AKOS006285018
- 1315055-16-3
-
- インチ: 1S/C10H14FN/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7-8H,5-6,12H2,1H3/t8-/m1/s1
- InChIKey: CBTPZQTYRUCYFI-MRVPVSSYSA-N
- ほほえんだ: FC1=CC=CC(=C1)CC[C@@H](C)N
計算された属性
- せいみつぶんしりょう: 167.111027613g/mol
- どういたいしつりょう: 167.111027613g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 26Ų
(2R)-4-(3-fluorophenyl)butan-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1848841-0.5g |
(2R)-4-(3-fluorophenyl)butan-2-amine |
1315055-16-3 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1848841-5.0g |
(2R)-4-(3-fluorophenyl)butan-2-amine |
1315055-16-3 | 5g |
$5304.0 | 2023-06-01 | ||
| Enamine | EN300-1848841-2.5g |
(2R)-4-(3-fluorophenyl)butan-2-amine |
1315055-16-3 | 2.5g |
$1650.0 | 2023-09-19 | ||
| Enamine | EN300-1848841-1g |
(2R)-4-(3-fluorophenyl)butan-2-amine |
1315055-16-3 | 1g |
$842.0 | 2023-09-19 | ||
| Enamine | EN300-1848841-0.05g |
(2R)-4-(3-fluorophenyl)butan-2-amine |
1315055-16-3 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1848841-10.0g |
(2R)-4-(3-fluorophenyl)butan-2-amine |
1315055-16-3 | 10g |
$7866.0 | 2023-06-01 | ||
| Enamine | EN300-1848841-0.25g |
(2R)-4-(3-fluorophenyl)butan-2-amine |
1315055-16-3 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1848841-10g |
(2R)-4-(3-fluorophenyl)butan-2-amine |
1315055-16-3 | 10g |
$3622.0 | 2023-09-19 | ||
| Enamine | EN300-1848841-0.1g |
(2R)-4-(3-fluorophenyl)butan-2-amine |
1315055-16-3 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1848841-1.0g |
(2R)-4-(3-fluorophenyl)butan-2-amine |
1315055-16-3 | 1g |
$1829.0 | 2023-06-01 |
(2R)-4-(3-fluorophenyl)butan-2-amine 関連文献
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
1315055-16-3 ((2R)-4-(3-fluorophenyl)butan-2-amine) 関連製品
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
